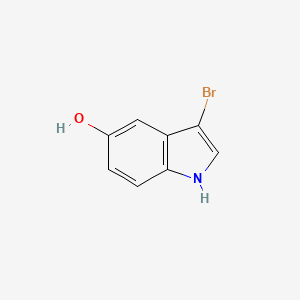

3-bromo-1H-indol-5-ol

Beschreibung

3-Bromo-1H-indol-5-ol is a halogenated indole derivative characterized by a bromine atom at position 3 and a hydroxyl group at position 5 of the indole scaffold. Indole derivatives are pivotal in medicinal chemistry due to their bioactivity, and bromine substitution often enhances electrophilic reactivity, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) . The hydroxyl group at position 5 may confer hydrogen-bonding capacity, influencing solubility and interactions with biological targets.

Eigenschaften

Molekularformel |

C8H6BrNO |

|---|---|

Molekulargewicht |

212.04 g/mol |

IUPAC-Name |

3-bromo-1H-indol-5-ol |

InChI |

InChI=1S/C8H6BrNO/c9-7-4-10-8-2-1-5(11)3-6(7)8/h1-4,10-11H |

InChI-Schlüssel |

HRFOYFOYNJOYMY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C=C1O)C(=CN2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1H-indol-5-ol can be achieved through various methods. One common approach involves the bromination of 1H-indol-5-ol using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane . The reaction typically proceeds at room temperature or slightly elevated temperatures, yielding 3-bromo-1H-indol-5-ol as the primary product .

Industrial Production Methods

In an industrial setting, the production of 3-bromo-1H-indol-5-ol may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction conditions can optimize the bromination process, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

3-bromo-1H-indol-5-ol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group at the fifth position can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the indole ring.

Common Reagents and Conditions

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used for oxidation reactions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-bromo-1H-indol-5-ol has numerous applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-bromo-1H-indol-5-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present . For example, it may inhibit certain kinases or interact with DNA to exert its biological effects . The exact mechanism of action can vary based on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-1H-indol-5-ol with analogs differing in substituent positions, functional groups, and bioactivity.

Substituent Position and Functional Group Variations

Table 1: Structural Comparison of Brominated Indole Derivatives

Key Observations :

- Positional Effects : Bromine at position 5 (as in 5-bromo-3-hydroxy-2-oxoindole) enhances anti-inflammatory activity compared to position 3 . Conversely, bromine at position 3 (hypothesized for 3-bromo-1H-indol-5-ol) may increase electrophilicity for cross-coupling reactions .

- Functional Groups: Hydroxyl groups improve solubility (e.g., 5-bromo-3-hydroxy-2-oxoindole ), while amino groups (e.g., 3-amino-5-bromoindole) facilitate derivatization into bioactive molecules .

Physical and Spectral Properties

Table 2: Physical and Spectral Data of Selected Compounds

Key Observations :

- Melting Points: Bromine and hydroxyl groups increase melting points due to intermolecular hydrogen bonding (e.g., 289–290°C for triazinoquinoxaline derivatives ).

- IR/NMR Trends : Hydroxyl groups show broad IR peaks (~3200 cm⁻¹), while bromine induces deshielding in aromatic protons (δ 7.5–7.6 ppm) .

Reactivity :

- Brominated indoles (e.g., ethyl 3-bromo-5-(trifluoromethoxy)-1H-indole-2-carboxylate) undergo Suzuki-Miyaura couplings with boronic acids, enabling diversification .

- Hydroxyl groups (e.g., in 5-bromo-3-hydroxy-2-oxoindole) participate in hydrogen bonding, enhancing interactions with biological targets like cyclooxygenase .

Research Findings and Implications

Substituent Position Dictates Bioactivity : Bromine at position 5 enhances anti-inflammatory activity, while position 3 bromine favors synthetic utility .

Functional Group Synergy : Hydroxyl and bromine groups together improve solubility and target binding (e.g., 5-bromo-3-hydroxy-2-oxoindole ).

Synthetic Versatility : Brominated indoles serve as intermediates for cross-coupling reactions, enabling rapid diversification into drug candidates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.